molecular formula C8H8BrClF3N B1493871 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride CAS No. 1187386-33-9

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1493871
CAS No.: 1187386-33-9
M. Wt: 290.51 g/mol
InChI Key: ZRYZQFUHSMTCDR-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is a brominated aromatic amine with a trifluoromethyl group and a methyl group on the aniline nitrogen

Synthetic Routes and Reaction Conditions:

  • Bromination: The starting material, N-methyl-5-(trifluoromethyl)aniline, can be brominated using bromine in the presence of a suitable solvent like acetic acid.

  • Hydrochloride Formation: The resulting 2-bromo-N-methyl-5-(trifluoromethyl)aniline can be converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a continuous flow process to ensure consistency and efficiency. The bromination step is carefully controlled to avoid over-bromination, and the hydrochloride formation is performed under controlled conditions to obtain a high-purity product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the bromine atom to hydrogen, forming different derivatives.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different alkylated or arylated derivatives.

Scientific Research Applications

2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.

  • 2-Bromo-N-ethyl-5-(trifluoromethyl)aniline: Similar but with an ethyl group instead of a methyl group.

  • 2-Bromo-N-methyl-4-(trifluoromethyl)aniline: Similar but with the trifluoromethyl group in a different position.

Uniqueness: 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of both the bromine and trifluoromethyl groups makes it particularly versatile in organic synthesis.

Properties

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZQFUHSMTCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675179
Record name 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-33-9
Record name 2-Bromo-N-methyl-5-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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